Veegum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

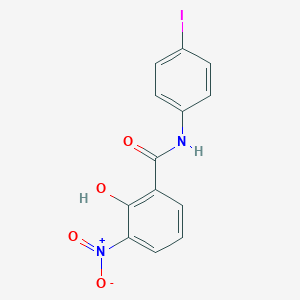

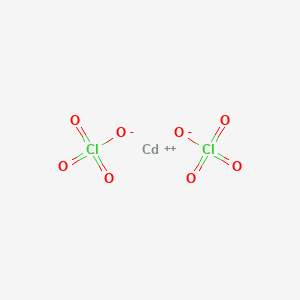

Veegum is a highly purified smectite clay, specifically Magnesium Aluminum Silicate . It is used in a variety of applications including cosmetics, personal care products, pharmaceuticals, and agri-science . This compound acts as a suspension stabilizer, emulsion optimizer, and rheology modifier . It also reduces the slippery or sticky feel of gums and polymers, providing a silky, tack-free feel in topical preparations .

Synthesis Analysis

This compound is not synthesized but is a naturally occurring smectite clay that is refined and purified for use . It is often used in combination with other thickeners such as VANZAN® xanthan gum and CMC . These combinations provide greater thickening, stabilizing, and suspending properties than those developed by the individual components of the mixture .

Chemical Reactions Analysis

This compound does not undergo any specific chemical reactions. Instead, it functions as a suspension stabilizer, emulsion optimizer, and rheology modifier . It is synergistic with common thickeners such as VANZAN® xanthan gum and CMC .

Physical and Chemical Properties Analysis

This compound is a solid substance that is used primarily for its thickening and texture-modifying abilities . It provides excellent emulsion and suspension stabilization at low use levels . The typical use levels for this compound are between 0.5% and 3% .

Scientific Research Applications

Veegum's Economic and Commercial Importance

- This compound, also known as hectorte, is a rare mineral found in California and Xinjiang, China. Its unique properties have made it an essential component in various commercial products, occupying a significant market position with substantial economic returns (Zhao Xing-se, 2000).

This compound in Slow-Release Tablet Formulation

- This compound has been utilized in developing slow-release tablet formulations. An experimental design involving statistical methods and computer science was employed to optimize tablet formulation containing this compound, demonstrating its efficacy in controlling drug release characteristics (M. R. Harris, J. Schwartz, J. McGinity, 1985).

Role in Drug Release Control

- A study investigating magnesium aluminium silicate (MAS) (this compound®) showed its suitability in controlling the release of theophylline from tablet matrices. The study highlights this compound's role in influencing drug release patterns, especially in the absence of drug interaction with MAS (A. Adebisi, B. Conway, K. Asare-Addo, 2015).

Decontamination Properties

- This compound has been shown to be successfully decontaminated at 25 KGy using gamma radiation, without compromising its physicochemical characteristics. This highlights this compound's stability and potential for sterilization in various applications (S. Shidhaye, A. Damle, 1995).

Taste Masking in Drug Formulations

- This compound has been employed in taste masking of bitter drugs. A study demonstrated the successful intercalation of drugs into this compound, resulting in controlled drug release at specific pH levels, thus effectively masking bitterness (Vandana Kharb, V. Saharan, Vivek Kharb, Hemant R. Jadhav, S. Purohit, 2016).

This compound's Role in Rheology

- A study on this compound HV and this compound F suspensions indicated their pseudoplastic nature and provided insights into their viscosity characteristics over time and at different temperatures. This research is crucial for understanding this compound's behavior in various formulations and environments (J. Wood, G. Catacalos, S. Lieberman, 1963).

Flocculation and Deflocculation Properties

- This compound's interactions with polyoxyethylene hydrogenated castor oil were studied, revealing its flocculation and deflocculation mechanisms in an aqueous medium. The findings provide insights into its application in pharmaceutical formulations and other industries where such properties are crucial (Y. Ohno, Yasuko Sumimoto, M. Ohshima, M. Yamada, T. Shimamoto, 1974).

Drug Release from this compound-Polyethylene Nanocomposite Matrices

- Research on this compound-polyethylene (PEO) matrices explored their use in drug delivery systems. The study focused on evaluating the effect of various factors, including ionic strength, on these matrices, providing valuable information for developing advanced drug delivery systems (K. Asare-Addo, A. Totea, A. Nokhodchi, 2020).

Mechanism of Action

Properties

CAS No. |

12511-31-8 |

|---|---|

Molecular Formula |

AlH4MgO4Si |

Molecular Weight |

147.40 g/mol |

IUPAC Name |

aluminum;magnesium;silicate |

InChI |

InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

InChI Key |

RWJCJPDSIBTATK-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |

Canonical SMILES |

O[Si](O)(O)O.[Mg].[Al] |

| 1327-43-1 | |

Related CAS |

99670-23-2 |

Synonyms |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)

![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)

![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)